Cas no 896272-83-6 (2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide)

2-(2-Methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide is a specialized organic compound featuring a pyrrolidinone core functionalized with methoxyphenoxy and methoxyphenyl substituents. Its molecular structure, incorporating both aromatic ether and amide linkages, suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The compound’s distinct substitution pattern may confer selective binding properties or modulate pharmacokinetic profiles in drug development. Its synthetic versatility allows for further derivatization, making it valuable for exploratory research in medicinal chemistry. Purity and stability are critical for consistent performance in experimental settings. This compound is typically handled under controlled conditions due to its complex reactivity profile.
2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide structure
896272-83-6 structure
商品名:2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide
CAS番号:896272-83-6
MF:C20H22N2O5
メガワット:370.399085521698
CID:6089906
PubChem ID:43970940

2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide
    • 2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
    • F2539-0423
    • 2-(2-methoxyphenoxy)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide
    • AKOS024658411
    • 896272-83-6
    • インチ: 1S/C20H22N2O5/c1-25-16-7-5-6-15(11-16)22-12-14(10-20(22)24)21-19(23)13-27-18-9-4-3-8-17(18)26-2/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,23)
    • InChIKey: XNCWUKCSNKBRMO-UHFFFAOYSA-N
    • ほほえんだ: C(NC1CC(=O)N(C2=CC=CC(OC)=C2)C1)(=O)COC1=CC=CC=C1OC

計算された属性

  • せいみつぶんしりょう: 370.15287181g/mol
  • どういたいしつりょう: 370.15287181g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 515
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 77.1Ų

2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2539-0423-2μmol
2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
896272-83-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2539-0423-3mg
2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
896272-83-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2539-0423-15mg
2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
896272-83-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2539-0423-20mg
2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
896272-83-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2539-0423-4mg
2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
896272-83-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2539-0423-1mg
2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
896272-83-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2539-0423-10mg
2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
896272-83-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2539-0423-25mg
2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
896272-83-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2539-0423-20μmol
2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
896272-83-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2539-0423-40mg
2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
896272-83-6 90%+
40mg
$140.0 2023-05-16

2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide 関連文献

2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamideに関する追加情報

Comprehensive Guide to 2-(2-Methoxyphenoxy)-N-1-(3-Methoxyphenyl)-5-Oxopyrrolidin-3-Ylacetamide (CAS No. 896272-83-6): Properties, Applications, and Market Insights

The compound 2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide (CAS No. 896272-83-6) is a specialized organic molecule with a unique structure that has garnered attention in pharmaceutical and biochemical research. This article provides an in-depth exploration of its chemical properties, synthesis methods, applications, and emerging trends in the scientific community. With the growing interest in pyrrolidinone derivatives and their potential therapeutic benefits, this compound stands out due to its distinct molecular framework.

The molecular formula of 2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide is C20H22N2O5, featuring a pyrrolidin-5-one core substituted with methoxyphenoxy and methoxyphenyl groups. This structural arrangement contributes to its physicochemical properties, including moderate solubility in organic solvents and stability under controlled conditions. Researchers have explored its potential as a bioactive intermediate in drug discovery, particularly in targeting neurological and inflammatory pathways.

One of the most searched questions in the field of organic chemistry is: "What are the applications of pyrrolidinone derivatives in medicine?" This compound, with its 5-oxopyrrolidin-3-ylacetamide backbone, aligns with this query, as it shares structural similarities with known pharmacologically active molecules. Recent studies suggest its relevance in developing enzyme inhibitors and receptor modulators, making it a subject of interest for pharmaceutical R&D teams.

The synthesis of 2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide typically involves multi-step organic reactions, including amide coupling and ether formation. Optimizing these processes is critical for achieving high yields and purity, which are essential for research and industrial applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize the compound, ensuring compliance with regulatory standards.

In the context of market trends, the demand for specialty chemicals like this compound is rising, driven by advancements in drug discovery and biotechnology. Companies specializing in custom synthesis and contract research are increasingly offering this molecule to support academic and industrial projects. Additionally, its potential role in green chemistry initiatives—such as solvent-free synthesis or catalytic methods—has sparked further interest.

Another frequently asked question is: "How does the methoxy substitution affect the bioactivity of pyrrolidinone derivatives?" In the case of 2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide, the methoxy groups may influence its binding affinity to biological targets, as seen in similar compounds. Researchers are investigating these effects through computational modeling and in vitro assays, aiming to unlock new therapeutic applications.

For laboratories and manufacturers, handling 896272-83-6 requires adherence to safety protocols, including proper ventilation and personal protective equipment (PPE). While it is not classified as a hazardous material, standard precautions for organic compounds should be followed. Storage recommendations include keeping the compound in a cool, dry place, away from direct sunlight and moisture.

Looking ahead, the scientific community anticipates broader applications for 2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide, particularly in precision medicine and targeted drug delivery systems. Its structural versatility makes it a promising candidate for further exploration, aligning with the global shift toward personalized therapeutics. As research progresses, this compound may play a pivotal role in addressing unmet medical needs.

In summary, CAS No. 896272-83-6 represents a fascinating example of modern medicinal chemistry, combining a pyrrolidinone scaffold with functionalized aromatic groups. Its potential in drug development, coupled with its relevance to current scientific trends, underscores its importance in both academic and industrial settings. For researchers and suppliers alike, staying informed about this compound’s advancements is key to leveraging its full potential.

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